6,7-Difluoroisoquinolin-3-amine
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Overview
Description
6,7-Difluoroisoquinolin-3-amine: is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heterocyclic compounds that are widely found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoroisoquinolin-3-amine typically involves the introduction of fluorine atoms into the isoquinoline ring. One common method is the nucleophilic substitution of halogen atoms with fluorine. For example, 6,7-difluoroisoquinoline can be synthesized by the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroisoquinoline .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoroisoquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles such as sodium azide or organometallic reagents can be employed.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
6,7-Difluoroisoquinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the development of materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 6,7-Difluoroisoquinolin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is similar to that of fluoroquinolone antibiotics .
Comparison with Similar Compounds
- 3-Aminoisoquinoline
- 6,7-Difluoroquinoline
- 7-Fluoroisoquinoline
Comparison: 6,7-Difluoroisoquinolin-3-amine is unique due to the presence of two fluorine atoms at the 6 and 7 positions of the isoquinoline ring. This fluorination enhances its biological activity and physicochemical properties compared to non-fluorinated isoquinolines. Additionally, the presence of the amine group at the 3 position allows for further functionalization and derivatization .
Properties
IUPAC Name |
6,7-difluoroisoquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-7-1-5-3-9(12)13-4-6(5)2-8(7)11/h1-4H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXYQSGVMBKUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(N=CC2=CC(=C1F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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